3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
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Description
3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H11N3O5 and its molecular weight is 265.225. The purity is usually 95%.
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Biological Activity
The compound 3-(1-(5-Methylisoxazole-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of oxazolidine derivatives, characterized by the presence of an isoxazole moiety. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibitory effects on acetylcholinesterase (AChE), which is critical for neurotransmission in both insects and mammals .
- Antimicrobial Properties : Research has demonstrated that derivatives of isoxazole exhibit antibacterial and antifungal activities. The presence of the 5-methylisoxazole group enhances these properties, potentially through disruption of microbial cell wall synthesis or interference with protein synthesis .
- Anticancer Activity : Some studies have indicated that oxazolidine derivatives possess anticancer properties. The mechanism may involve induction of apoptosis in cancer cells or inhibition of cell proliferation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Insecticidal Activity : A study demonstrated that similar isoxazole derivatives exhibited significant toxicity against Anopheles gambiae, which is crucial for malaria transmission. The compound's mechanism involved selective inhibition of the mosquito's AChE, leading to paralysis and death .
- Anticancer Research : In vitro studies on human cancer cell lines showed that oxazolidine derivatives could induce apoptosis through the mitochondrial pathway. The compound's ability to activate caspases was highlighted as a critical factor in its anticancer efficacy .
Discussion
The biological activity of this compound indicates its potential as a multi-functional therapeutic agent. Its ability to inhibit AChE suggests applications in neuropharmacology, while its antimicrobial properties may lead to developments in antibiotic therapies.
Properties
IUPAC Name |
3-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5/c1-6-2-8(12-19-6)10(16)13-3-7(4-13)14-9(15)5-18-11(14)17/h2,7H,3-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKXCZRZUOPTOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.